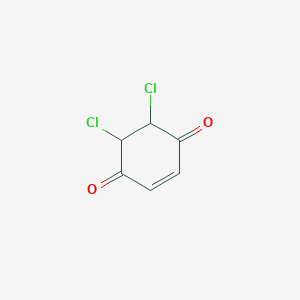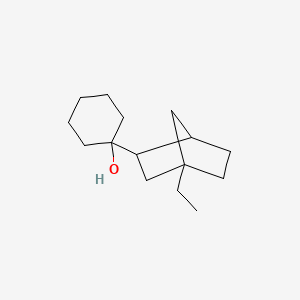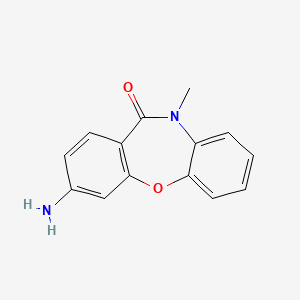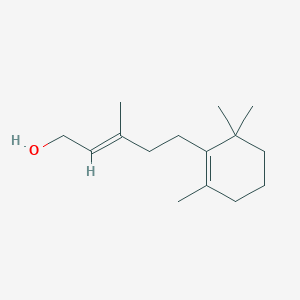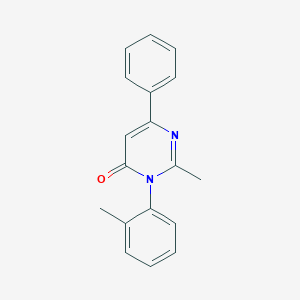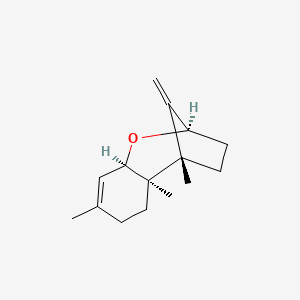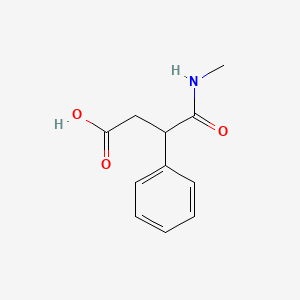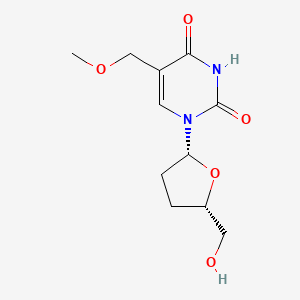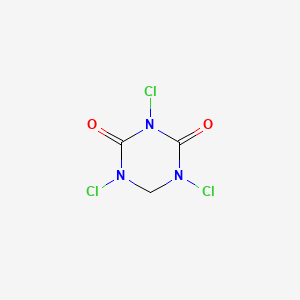
1,3,5-Trichloro-1,3,5-triazinane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 525123 typically involves the chlorination of cyanuric acid. The reaction is carried out under controlled conditions to ensure the selective formation of the trichlorinated product. The general reaction scheme is as follows:
Starting Material: Cyanuric acid (C3H3N3O3)
Reagent: Chlorine gas (Cl2)
Conditions: The reaction is conducted in the presence of a suitable solvent, such as acetic acid, at elevated temperatures.
The reaction proceeds through the substitution of hydrogen atoms in cyanuric acid with chlorine atoms, resulting in the formation of NSC 525123.
Industrial Production Methods
Industrial production of NSC 525123 follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process.
化学反応の分析
Types of Reactions
NSC 525123 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert NSC 525123 to less chlorinated derivatives.
Substitution: The chlorine atoms in NSC 525123 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and amines are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state triazine derivatives, while reduction can produce partially dechlorinated triazine compounds.
科学的研究の応用
NSC 525123 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other triazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: NSC 525123 is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of NSC 525123 involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it may inhibit topoisomerase I, an enzyme involved in DNA replication, thereby exerting its anticancer activity .
類似化合物との比較
Similar Compounds
1,3,5-Triazine-2,4(1H,3H)-dione: A less chlorinated derivative of NSC 525123.
1,3,5-Trichloro-2,4,6-triazine: Another triazine compound with similar chemical properties.
Uniqueness
NSC 525123 is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
67700-33-8 |
|---|---|
分子式 |
C3H2Cl3N3O2 |
分子量 |
218.42 g/mol |
IUPAC名 |
1,3,5-trichloro-1,3,5-triazinane-2,4-dione |
InChI |
InChI=1S/C3H2Cl3N3O2/c4-7-1-8(5)3(11)9(6)2(7)10/h1H2 |
InChIキー |
QGZPFVDDWYWBHJ-UHFFFAOYSA-N |
正規SMILES |
C1N(C(=O)N(C(=O)N1Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


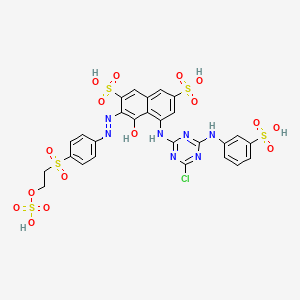
![2-[4-Hydroxy-5-(2-nitroimidazol-1-yl)pentyl]isoindole-1,3-dione](/img/structure/B12795599.png)
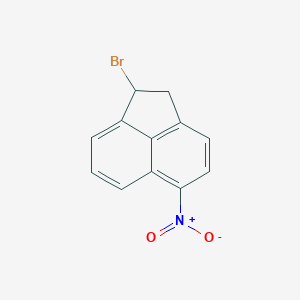
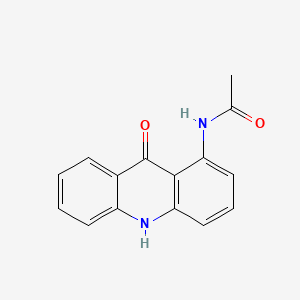
![2,2-dimethyl-4,6-dihydro-3H-furo[3,4-f][1,4]oxazepine-5,8-dione](/img/structure/B12795615.png)
